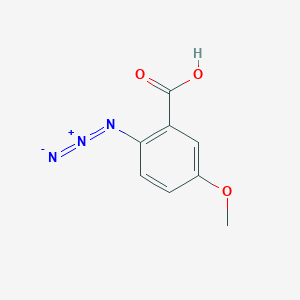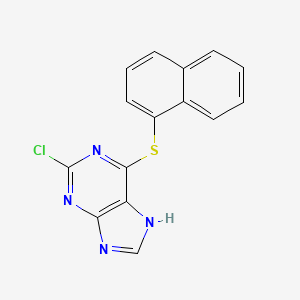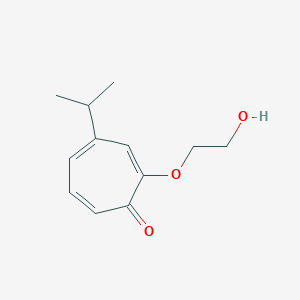
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidin-4-yl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the nucleophilic substitution of a halogenated pyrimidine derivative. One common method involves the reaction of 2,4-dichloropyrimidine with piperidine under basic conditions to yield the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The piperidin-4-yl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 6-Chloro-3-(piperidin-4-yl)pyrimidine-2,4(1H,3H)-dione.
Pyrimidinamine Derivatives: Compounds with similar pyrimidine cores but different substituents, used in various applications.
Pyridine Derivatives: Compounds with a pyridine ring, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a piperidin-4-yl group makes it a versatile intermediate for the synthesis of diverse compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
646071-44-5 |
|---|---|
Formule moléculaire |
C9H12ClN3O2 |
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
6-chloro-3-piperidin-4-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12ClN3O2/c10-7-5-8(14)13(9(15)12-7)6-1-3-11-4-2-6/h5-6,11H,1-4H2,(H,12,15) |
Clé InChI |
AKEZVHOHWBRZRW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C(=O)C=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)

![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)

![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)
![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)

